4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile
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Description
4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile” contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate mode of action. Compounds with a pyrrolidine ring often interact with their targets through the nitrogen atom in the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biological targets and pathways .
Pharmacokinetics
Heterocyclic compounds like this one are often designed to optimize these properties .
Result of Action
Compounds with a pyrrolidine ring have been found to have a variety of biological effects, depending on their specific structure and targets .
Properties
IUPAC Name |
4-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-11-14-3-1-13(2-4-14)5-6-16(21)20-9-7-15(12-20)22-17-19-8-10-23-17/h1-4,8,10,15H,5-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVUFIXRAOGUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.